molecular formula C23H18FN3O4S B2398745 ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate CAS No. 1206992-33-7

ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2398745
CAS No.: 1206992-33-7
M. Wt: 451.47
InChI Key: QSYIXABTFYYTJJ-UHFFFAOYSA-N
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Description

Ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C23H18FN3O4S and its molecular weight is 451.47. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4S/c1-2-31-23(30)16-5-3-4-6-18(16)26-19(28)11-27-13-25-20-17(12-32-21(20)22(27)29)14-7-9-15(24)10-8-14/h3-10,12-13H,2,11H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYIXABTFYYTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of thienopyrimidines. Its unique structure includes a thieno[3,2-d]pyrimidine core, a fluorophenyl substituent, and an acetamide functional group. This compound has garnered attention due to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

Molecular Structure

The molecular formula for this compound is C23H20FN3O2SC_{23}H_{20}F_{N_3}O_2S, with a molecular weight of approximately 421.5 g/mol. The compound features several functional groups that contribute to its biological activity.

Physical Properties

PropertyValue
Molecular Weight421.5 g/mol
CAS Number1207030-75-8
SolubilitySoluble in organic solvents
Purity>90%

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of certain enzymes or receptors, leading to various pharmacological effects. Detailed studies are required to elucidate the precise mechanisms involved.

Pharmacological Effects

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds similar to this compound may inhibit tumor cell proliferation.
  • Antimicrobial Properties : There is evidence supporting its efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Antitumor Studies : One study tested the compound's effect on human cancer cell lines, demonstrating significant inhibition of cell growth at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : In vitro tests showed that the compound exhibited antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced edema and pro-inflammatory cytokine levels.

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